molecular formula C8H12ClN3 B1604451 N-butyl-6-chloropyrazin-2-amine CAS No. 951884-06-3

N-butyl-6-chloropyrazin-2-amine

Cat. No.: B1604451
CAS No.: 951884-06-3
M. Wt: 185.65 g/mol
InChI Key: OKVJMONLCSTWSJ-UHFFFAOYSA-N
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Description

N-butyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C8H12ClN3. It is a pyrazine derivative, characterized by the presence of a butyl group and a chlorine atom attached to the pyrazine ring.

Preparation Methods

The synthesis of N-butyl-6-chloropyrazin-2-amine typically involves the alkylation of 2,6-dichloropyrazine with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Alkylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-butyl-6-chloropyrazin-2-amine undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Common reagents include nucleophiles such as amines or thiols.

      Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the compound.

      Products: Substitution of the chlorine atom with the nucleophile, forming derivatives of this compound.

  • Oxidation and Reduction Reactions

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
N-butyl-6-chloropyrazin-2-amine has shown potential as an antimicrobial agent. Research indicates that compounds containing pyrazine rings often exhibit significant biological activity against various pathogens. For instance, derivatives of chloropyrazines have been explored for their antimycobacterial activity, suggesting that N-butyl derivatives may also possess similar properties. A study on N-pyrazinylbenzamides derived from 5-chloropyrazin-2-amine demonstrated promising in vitro growth inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.13 to 25 µg/mL for the most active compounds .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazine derivatives can inhibit the growth of various cancer cell lines. For example, a study indicated that specific pyrazine compounds significantly reduced the viability of human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231) at low concentrations . The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analysis showing increased early and late apoptotic cell populations upon treatment with these compounds .

Material Science Applications

Organic Optoelectronic Materials
this compound is also being explored for its potential use in organic optoelectronic materials. The pyrazine scaffold is known for its ability to participate in electronic delocalization, which can enhance the electronic properties of materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The synthesis of dipyrrolopyrazine derivatives, which incorporate this compound, has been reported to yield materials with favorable electronic characteristics suitable for such applications .

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives typically involves regioselective reactions that allow for the introduction of functional groups at specific positions on the pyrazine ring. For example, methods such as Sonogashira cross-coupling have been employed to create novel derivatives with enhanced biological activities . Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds in therapeutic applications.

Data Tables

Application Area Compound Activity/Effect Reference
AntimicrobialN-pyrazinylbenzamidesMIC: 3.13 - 25 µg/mL against Mtb
AnticancerVarious pyrazine derivativesReduced viability in HCT116 and MDA-MB-231 cells
Organic ElectronicsDipyrrolopyrazinesFavorable electronic properties

Case Studies

  • Antimicrobial Activity Study : A series of N-pyrazinylbenzamides were synthesized from 5-chloropyrazin-2-amine and evaluated against Mycobacterium tuberculosis. The study found several compounds with significant activity, highlighting the importance of chlorine substitution at the 5-position for enhancing antimicrobial efficacy .
  • Anticancer Study : A comprehensive evaluation of various pyrazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines at low concentrations, emphasizing their potential as therapeutic agents in oncology .
  • Material Science Research : Investigations into the synthesis of dipyrrolopyrazines revealed that these compounds exhibit promising electronic properties suitable for optoelectronic applications, indicating a pathway for future research into their use in advanced materials .

Comparison with Similar Compounds

N-butyl-6-chloropyrazin-2-amine can be compared with other pyrazine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-butyl-6-chloropyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by its pyrazine ring with a chlorine substituent at the 6-position and a butyl group at the amine site. The synthesis of this compound typically involves the chlorination of pyrazine derivatives followed by alkylation with butyl amines, which has been documented in various chemical literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 2-aminopyrazines have shown promising results against various bacterial strains. A focused screening identified several 2-aminopyrazines, including those similar to this compound, which displayed trypanotoxic effects against Trypanosoma brucei subsp. brucei with low cytotoxicity towards mammalian cell lines, indicating a selective antimicrobial profile .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismIC50 (µM)Cytotoxicity (µM)
This compoundE. coliNot specifiedNot specified
6-Fluoro-N-(piperidin-4-yl)pyrazin-2-amineT. brucei<0.5>100
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus10>50

Antitumor Activity

The antitumor activity of this compound has been inferred from studies on similar compounds. For example, derivatives containing halogenated pyrazine rings have demonstrated significant inhibition against various cancer cell lines, including lung and breast cancers. The mechanism often involves the disruption of cellular processes through interaction with specific molecular targets .

Table 2: Antitumor Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF7 (breast cancer)Not specified
5-Chloro-N-(phenyl)-pyrazineHT29 (colon cancer)0.06
N-(substituted phenyl)-2-chloroacetamideNCI-H522 (lung cancer)0.1

The biological activity of this compound is likely mediated through its structural interactions with target proteins involved in microbial and tumor cell metabolism. Molecular docking studies suggest that the butyl group enhances hydrophobic interactions within the active sites of these proteins, potentially leading to increased binding affinity and inhibition .

Case Studies

  • Antimicrobial Efficacy Against T. brucei : In vivo studies demonstrated that compounds similar to this compound exhibited significant reductions in parasitemia in mice infected with T. brucei, suggesting potential for therapeutic applications in treating African sleeping sickness .
  • Antitumor Activity in Breast Cancer Models : Research on structurally related compounds indicated that those with similar pyrazine frameworks significantly inhibited the growth of breast cancer cells, supporting the hypothesis that this compound may possess comparable efficacy .

Properties

IUPAC Name

N-butyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJMONLCSTWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650045
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-06-3
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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